![molecular formula C15H24ClN3O2 B2728568 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride CAS No. 2253638-64-9](/img/structure/B2728568.png)
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2253638-64-9 . It has a molecular weight of 313.83 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 313.83 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I consulted.Scientific Research Applications
1. Neuropharmacology and Psychiatric Disorder Treatments
Research into various piperazine derivatives highlights their potential applications in neuropharmacology, particularly in the treatment of psychiatric disorders such as anxiety, depression, and insomnia. For instance, a study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy demonstrates the therapeutic potential of piperazine derivatives for anxiety and mood disorders. These compounds have been evaluated for their ability to achieve significant brain receptor occupancy, indicating their relevance in developing treatments for these conditions (Rabiner et al., 2002).
2. Sleep Disorders
The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment, were studied in humans. This research underscores the importance of understanding the pharmacokinetics of such compounds, which is critical for developing effective sleep disorder treatments (Renzulli et al., 2011).
3. Psychoactive Substance Effects
Studies on the subjective and physiological effects of piperazine derivatives, such as Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP), provide insight into their impact on human subjects. These compounds have been investigated for their potential stimulant effects and their use as 'party pills,' contributing to the understanding of their psychoactive properties (Lin et al., 2011).
4. Metabolism and Excretion
Research into the metabolism and excretion of various piperazine compounds helps in understanding their pharmacokinetics and safety profile. For example, the metabolism of Zipeprol in humans and animals has been studied to comprehend how these compounds are processed by the body, providing essential data for their therapeutic use (Constantin & Pognat, 1978).
5. Prevalence and Detection
The prevalence of new psychoactive substances, including piperazine derivatives, has been researched to understand their distribution and usage patterns. Such studies are crucial for developing effective drug monitoring and control strategies (Rust et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMSCYQQWAOIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.